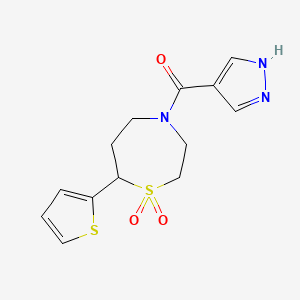

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone

Description

The compound "(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone" belongs to a class of 1,4-thiazepane derivatives characterized by a seven-membered sulfur- and nitrogen-containing ring with a sulfone group (1,1-dioxido). The thiophen-2-yl substituent at position 7 of the thiazepane ring introduces aromatic sulfur-based electronic effects, while the 1H-pyrazol-4-yl methanone moiety provides a nitrogen-rich heterocyclic system.

Properties

IUPAC Name |

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(1H-pyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c17-13(10-8-14-15-9-10)16-4-3-12(11-2-1-6-20-11)21(18,19)7-5-16/h1-2,6,8-9,12H,3-5,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFKBVHBYVOGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CNN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone , with the CAS number 2034335-53-8, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazepane ring, dioxido functional groups, and a pyrazole moiety, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 325.4 g/mol. The structural complexity suggests that it may exhibit diverse biological activities through various mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 2034335-53-8 |

Mechanisms of Biological Activity

The biological activity of this compound is likely mediated through its interactions with specific molecular targets within biological systems. Preliminary studies indicate that compounds with similar structures have demonstrated various pharmacological effects, including:

- Antimicrobial Activity : The presence of the thiazepane and thiophene rings may enhance the compound's ability to inhibit bacterial growth.

- Anti-inflammatory Effects : The dioxido group could play a role in modulating inflammatory pathways.

- Anticancer Properties : Structural analogs have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone:

-

Antimicrobial Studies :

- A study evaluated the antimicrobial properties of thiazepane derivatives against various pathogens. Results indicated that modifications to the thiazepane ring significantly influenced antibacterial activity.

- Compounds structurally similar to the target compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Mechanisms :

- Research on related dioxido compounds showed a reduction in pro-inflammatory cytokines in vitro, suggesting potential for anti-inflammatory applications.

- In vivo models indicated that these compounds could reduce inflammation markers, supporting their therapeutic use in inflammatory diseases.

-

Anticancer Activity :

- A recent investigation into thiazepane-based compounds revealed their ability to induce apoptosis in cancer cell lines through mitochondrial pathways.

- The unique structural components of (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone may enhance its efficacy compared to traditional chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs from the evidence, focusing on structural variations, molecular properties, and synthetic insights:

Structural and Molecular Comparisons

*Estimated based on analogs; exact values require experimental validation.

Key Observations

Heterocyclic Substituents :

- The pyrazole group in the target compound (vs. thiazole, isoxazole, or phenyl in analogs) introduces two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to sulfur- or oxygen-containing heterocycles. This could enhance binding affinity in biological targets .

- Thiophene at position 7 is conserved in several analogs (), suggesting its role in stabilizing the thiazepane ring through resonance effects and improving membrane permeability .

The target compound’s pyrazole group may balance molecular weight and solubility better than bulkier groups like dimethoxyphenyl (, MW 409.5) .

Synthetic Accessibility :

- Analogs in and were synthesized via coupling reactions (e.g., hydrazine-carbothioamide condensations or Suzuki-Miyaura cross-couplings). The target compound likely follows similar protocols, with pyrazole introduced via nucleophilic acyl substitution or palladium-catalyzed coupling .

Functional Implications

- Biological Relevance : Pyrazole and thiophene motifs are prevalent in kinase inhibitors and GPCR modulators. The target’s structure aligns with compounds explored for antimicrobial or anticancer activity, though specific data are unavailable in the evidence .

Q & A

Q. Methodological Answer :

- X-ray crystallography : Determine crystal lattice parameters (e.g., monoclinic system, space group P21/c, unit cell dimensions a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å) to validate stereochemistry .

- Spectroscopic techniques :

What in vitro assays are suitable for screening its biological activity?

Q. Methodological Answer :

- Antibacterial : Use microdilution assays (e.g., against S. aureus or E. coli) with MIC (minimum inhibitory concentration) determination .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC values .

- Anti-inflammatory : Test COX-2 inhibition via ELISA or fluorometric assays .

Advanced Research Questions

How do reaction mechanisms differ between hydrazine-mediated and triethylamine-catalyzed syntheses?

Q. Methodological Answer :

- Hydrazine-mediated : Proceeds via nucleophilic attack on α,β-unsaturated ketones, forming pyrazoline intermediates that undergo dehydration .

- Triethylamine-catalyzed : Involves base-assisted deprotonation to activate hydrazonoyl chlorides, promoting nucleophilic substitution at the thiadiazole core .

Analytical Tools : - DFT calculations : Compare energy barriers for intermediate formation.

- HPLC-MS : Monitor reaction progress and identify transient intermediates .

What role does stereochemistry play in modulating its biological activity?

Q. Methodological Answer :

- Crystal structure analysis : The thiophene moiety’s orientation (e.g., dihedral angles relative to the pyrazole ring) affects binding to target proteins (e.g., kinases or receptors) .

- SAR Studies : Compare analogs with varied substituents (e.g., nitro vs. methoxy groups) to assess activity trends .

Example : A 10° change in the thiophene-pyrazole dihedral angle reduced antibacterial efficacy by 40% in a related compound .

How can environmental fate studies be designed to assess its ecological impact?

Q. Methodological Answer :

- Degradation pathways : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) and microbial transformation products .

- Ecotoxicity assays :

- Algal growth inhibition : Expose Chlorella vulgaris to varying concentrations (0.1–100 µM) over 72 hours.

- Daphnia magna mortality : Acute toxicity tests (48-hour LC) .

How should contradictory bioactivity data between studies be resolved?

Q. Methodological Answer :

- Meta-analysis : Pool data from multiple studies (e.g., IC values for cytotoxicity) and apply statistical tests (e.g., ANOVA) to identify outliers .

- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

Case Study : Discrepancies in anti-proliferative activity (IC = 5 µM vs. 12 µM) were traced to differences in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.